molecular formula C14H14N6OS B11049515 3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049515
M. Wt: 314.37 g/mol
InChI Key: XWHKJCLPZXPBBH-UHFFFAOYSA-N
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Description

3-(2-FURYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of furyl, pyrazolyl, triazolo, and thiadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl or furyl rings using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2-FURYL)-1-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE: Shares the furyl and pyrazolyl moieties but lacks the triazolo and thiadiazole rings.

    3-METHYL-4-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOL-5(4H)-ONE: Contains similar pyrazolyl structures but differs in the overall ring system.

Uniqueness

3-(2-FURYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14N6OS

Molecular Weight

314.37 g/mol

IUPAC Name

3-(furan-2-yl)-6-(5-methyl-2-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H14N6OS/c1-3-6-19-10(8-9(2)17-19)13-18-20-12(11-5-4-7-21-11)15-16-14(20)22-13/h4-5,7-8H,3,6H2,1-2H3

InChI Key

XWHKJCLPZXPBBH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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